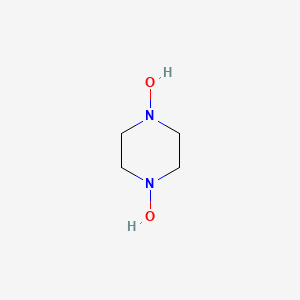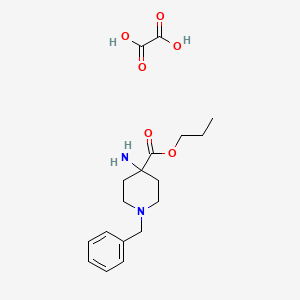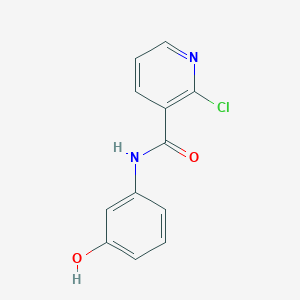
2,5-Dimethyl-3,4-dinitrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3,4-dinitrothiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of nitro groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3,4-dinitrothiophene typically involves the nitration of 2,5-dimethylthiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds as follows:
2,5-Dimethylthiophene+2HNO3→this compound+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-3,4-dinitrothiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 2,5-Dimethyl-3,4-diaminothiophene.
Substitution: 2,5-Dimethyl-3,4-dimethoxythiophene.
Oxidation: 2,5-Dicarboxy-3,4-dinitrothiophene.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3,4-dinitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-3,4-dinitrothiophene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Uniqueness
2,5-Dimethyl-3,4-dinitrothiophene is unique due to the presence of methyl groups at the 2 and 5 positions, which can influence its reactivity and physical properties. The methyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
60431-14-3 |
|---|---|
Molekularformel |
C6H6N2O4S |
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
2,5-dimethyl-3,4-dinitrothiophene |
InChI |
InChI=1S/C6H6N2O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3 |
InChI-Schlüssel |
FXPIEMFIIFENHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(S1)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)




![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)

![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)



![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


